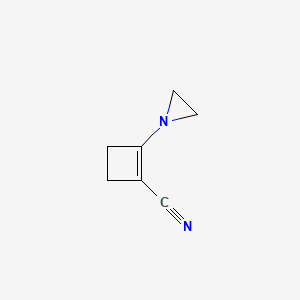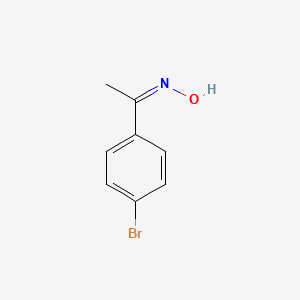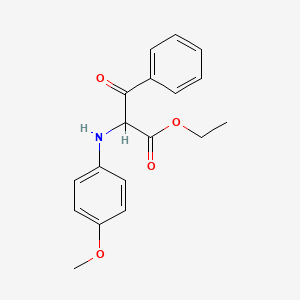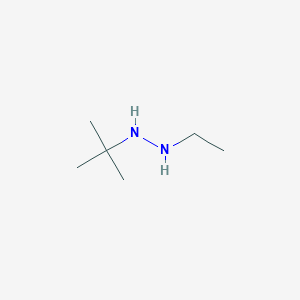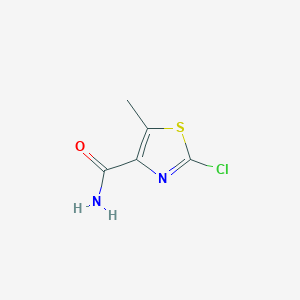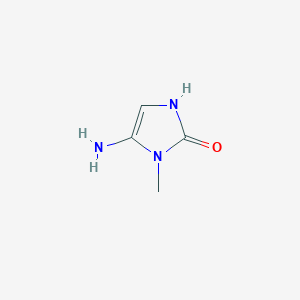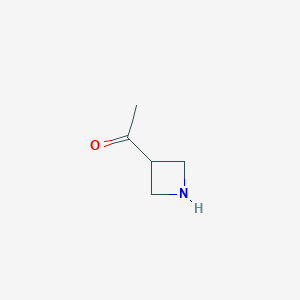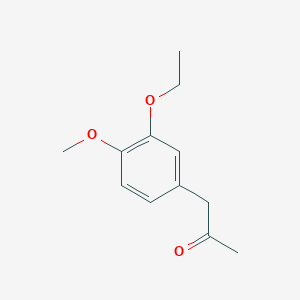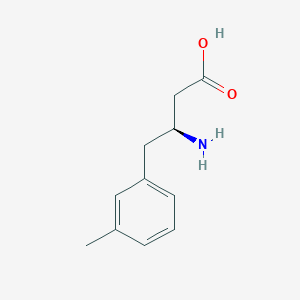
(3S)-3-amino-4-(3-methylphenyl)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-amino-4-(m-tolyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(m-tolyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid.
Substitution Reaction: The phenyl group is substituted with a methyl group at the meta position using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-3-amino-4-(m-tolyl)butanoic acid.
Industrial Production Methods
Industrial production of (S)-3-amino-4-(m-tolyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-nitro-4-(m-tolyl)butanoic acid.
Reduction: Formation of 3-amino-4-(m-tolyl)butanol.
Substitution: Formation of 3-amino-4-(m-tolyl)-2-nitrobutanoic acid or 3-amino-4-(m-tolyl)-2-bromobutanoic acid.
Wissenschaftliche Forschungsanwendungen
(S)-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a methyl-substituted aromatic ring.
(S)-3-amino-4-(p-tolyl)butanoic acid: Similar structure but with a para-substituted methyl group on the aromatic ring.
Uniqueness
(S)-3-amino-4-(m-tolyl)butanoic acid is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets compared to its para-substituted counterpart.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(3S)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
SMOOMZALOMCYEF-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


